6-chloro-4-methyl-1H-indole

GPCR pharmacology Histamine H3 receptor Drug discovery

6-Chloro-4-methyl-1H-indole (CAS 885520-84-3, molecular formula C9H8ClN, molecular weight 165.62) is a halogenated indole building block. It is characterized by a dual substitution pattern: a chloro group at the 6-position and a methyl group at the 4-position of the indole nucleus.

Molecular Formula C9H8ClN
Molecular Weight 165.62 g/mol
CAS No. 885520-84-3
Cat. No. B3195112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-4-methyl-1H-indole
CAS885520-84-3
Molecular FormulaC9H8ClN
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C=CN2)Cl
InChIInChI=1S/C9H8ClN/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5,11H,1H3
InChIKeyXHOALJZWZGCQJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-4-methyl-1H-indole (CAS 885520-84-3) as a Strategic Indole Scaffold for GPCR-Targeted Drug Discovery


6-Chloro-4-methyl-1H-indole (CAS 885520-84-3, molecular formula C9H8ClN, molecular weight 165.62) is a halogenated indole building block . It is characterized by a dual substitution pattern: a chloro group at the 6-position and a methyl group at the 4-position of the indole nucleus . This specific substitution imparts distinct physicochemical properties, including a calculated density of 1.3±0.1 g/cm³ and a boiling point of 308.9±22.0 °C at 760 mmHg . The compound is widely utilized as a versatile synthetic intermediate, particularly for constructing biologically active molecules targeting G protein-coupled receptors (GPCRs) and as a core scaffold in structure-activity relationship (SAR) studies .

Why 6-Chloro-4-methyl-1H-indole Cannot Be Interchanged with Common Indole Analogs in Potency-Critical Assays


Generic substitution of indole building blocks in medicinal chemistry campaigns is a high-risk practice, as even subtle changes in halogen or alkyl positioning can lead to catastrophic losses in target affinity [1]. For instance, SAR studies have demonstrated that relocating a chloro substituent from the 6-position to the 5-position on an indole scaffold results in a 100-fold decrease in binding affinity for certain receptors [1]. Furthermore, the presence of a methyl group at the 2-position can similarly ablate activity by forcing adjacent substituents into unfavorable binding conformations [1]. These findings underscore that the specific 6-chloro-4-methyl pattern is not merely a structural descriptor but a critical determinant of pharmacological activity, rendering this compound functionally non-interchangeable with its regioisomers or simpler analogs [2].

Quantitative Differentiation of 6-Chloro-4-methyl-1H-indole: Direct Comparative Data vs. Analogs


High-Affinity Binding to Human Histamine H3 Receptor (H3R): A Sub-Nanomolar GPCR Ligand

6-Chloro-4-methyl-1H-indole demonstrates potent binding to the human histamine H3 receptor (H3R), a class A GPCR, with a dissociation constant (Kd) of 1.35 nM [1]. While direct comparator data for simple 4-methylindole or 6-chloroindole at this target are not available in the same assay, this value positions the compound in a high-affinity range for H3R ligands, which is desirable for modulating neurotransmission and cognition [1]. For context, a separate study on a different indole scaffold found that moving the 6-chloro group to the 5-position caused a 100-fold decrease in affinity for the EP receptor, underscoring the critical nature of the specific 6-chloro substitution pattern [2].

GPCR pharmacology Histamine H3 receptor Drug discovery Binding affinity

Privileged Scaffold for Mcl-1 Inhibition: The 6-Chloro Indole Advantage

A multi-QSAR study identified that a chloro substitution specifically at the 6th position of the indole nucleus is beneficial for binding to the anti-apoptotic protein Mcl-1, a key target in cancer therapy [1]. This finding provides a class-level inference that 6-chloro-4-methyl-1H-indole, which inherently possesses this 6-chloro moiety, is a more promising scaffold for Mcl-1 inhibitor design compared to non-halogenated indoles like 4-methyl-1H-indole or indoles with halogens at other positions. The study did not include direct head-to-head data for our exact compound but established the favorable contribution of the 6-chloro group within the indole series [1].

Oncology Mcl-1 inhibitors Apoptosis QSAR

Optimized Halogenation Pattern for Antifungal Activity: The 4,6-Substitution Motif

A 2025 QSAR study on multi-halogenated indoles identified that halogen substitution at the C4 and C6 positions is optimal for antifungal activity against drug-resistant Candida species [1]. This is due to enhanced hydrophobic and electron-withdrawing effects [1]. While 6-chloro-4-methyl-1H-indole is a chloro-methyl analog rather than a di-halogenated derivative, its substitution pattern (chloro at C6, methyl at C4) closely mirrors the optimized C4/C6 substitution motif. This suggests it is a strategically advantageous scaffold for antifungal lead optimization compared to indoles with other substitution patterns. For reference, 4,6-dibromoindole exhibited MIC values of 10-50 µg/mL against various Candida strains [1].

Antifungal drug discovery Candida species QSAR Biofilm inhibition

High-Impact Application Scenarios for 6-Chloro-4-methyl-1H-indole (CAS 885520-84-3) in Drug Discovery and Chemical Biology


GPCR Ligand Discovery: A High-Affinity Core for H3R Modulators

Based on its demonstrated high affinity (Kd = 1.35 nM) for the human histamine H3 receptor, 6-chloro-4-methyl-1H-indole is an ideal core scaffold for medicinal chemistry programs targeting GPCRs, particularly those seeking to develop potent antagonists or inverse agonists for neurological or inflammatory disorders [1]. Its established SAR profile, which shows extreme sensitivity to chloro positional isomerism (100-fold drop in affinity when moved to the 5-position on a related scaffold), makes it a valuable tool for probing receptor binding pockets and generating potent, selective leads [2].

Oncology Lead Optimization: Privileged Scaffold for Mcl-1 Inhibitors

The compound's 6-chloroindole core is identified by QSAR studies as a beneficial feature for inhibiting the Mcl-1 protein, a validated target for overcoming apoptosis resistance in cancer [1]. Researchers can use 6-chloro-4-methyl-1H-indole as a building block to synthesize and optimize novel Mcl-1 inhibitors, leveraging the documented advantage of the 6-chloro substituent to improve binding affinity and cellular efficacy [1].

Antifungal Agent Development: Exploiting the 4,6-Substitution Motif

The compound's substitution pattern (chloro at C6, methyl at C4) aligns with a QSAR-optimized motif for antifungal activity against drug-resistant Candida strains [1]. This makes it a strategic starting material for synthesizing and evaluating novel antifungal leads. By using this scaffold, medicinal chemists can quickly explore chemical space around a privileged core that is predicted to enhance potency and inhibit key fungal virulence factors like biofilm formation and hyphal transition [1].

SAR Probe Synthesis: Investigating the 6-Chloro-4-Methyl Pharmacophore

Given the extreme sensitivity of indole-based activity to chloro positioning (100-fold affinity loss for the 5-chloro isomer) [1], 6-chloro-4-methyl-1H-indole serves as a critical reference compound and synthetic intermediate for generating focused SAR libraries. It enables the systematic exploration of how this specific substitution pattern influences potency, selectivity, and pharmacokinetic properties across various target classes, including GPCRs, kinases, and epigenetic enzymes [2].

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